

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde synonyms and alternative names

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Compound of Interest

Compound Name: 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

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An In-depth Technical Guide to the Nomenclature and Synthesis of **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**

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Abstract

This technical guide provides a comprehensive overview of the chemical compound **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The guide will address the critical aspect of its nomenclature, clarifying the distinction between its isomers, and detail its various synonyms and identifiers. Furthermore, a validated experimental protocol for its synthesis via Williamson ether synthesis is presented, along with an exploration of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of a Propargylated Vanillin Derivative

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde belongs to a class of organic compounds that are derivatives of vanillin and isovanillin, natural products renowned for their flavor and fragrance properties. The introduction of a propargyl group (a 2-propynyl group) imparts a reactive alkyne functionality. This terminal alkyne is a key feature for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation to a wide array of molecules. This has led to its application in the synthesis of complex molecular architectures, including enzyme inhibitors and imaging probes.

A crucial point of clarification in the study of this compound is the isomerism based on the positions of the methoxy and propynyloxy groups on the benzaldehyde ring. The user's query specifies **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**. This isomer is structurally derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde).^{[1][2][3][4][5]} Its counterpart, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde, is derived from vanillin. While both are valuable synthetic intermediates, they possess distinct chemical and physical properties, and it is imperative for researchers to use the correct nomenclature and corresponding identifiers to ensure the accuracy and reproducibility of their work.

Nomenclature, Synonyms, and Identifiers

The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication. This section provides a detailed breakdown of the various names and identifiers for **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**.

Systematic and Common Names

The systematic name, derived according to IUPAC nomenclature rules, is 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde.^[6] However, a variety of synonyms and alternative names are frequently encountered in scientific literature and commercial catalogs.

A common trivial name for this compound is O-propargyl isovanillin, which clearly indicates its synthetic origin from isovanillin and the addition of a propargyl group to the oxygen atom.

Isomeric Distinction

It is critical to distinguish the target compound from its isomer, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde:

- **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** (from Isovanillin): The methoxy group is at position 4, and the propynyloxy group is at position 3.
- **3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde** (from Vanillin): The methoxy group is at position 3, and the propynyloxy group is at position 4.

The search results indicate that the vanillin-derived isomer (CAS 5651-83-2) is more commonly listed.^{[7][8][9][10][11]} Researchers must therefore exercise diligence in verifying the CAS number and structure of the material they are using.

Data Summary Table

The following table summarizes the key identifiers for **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** and its common isomer for comparative clarity.

Identifier	4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde	3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde
CAS Number	145654-01-9[6][12]	5651-83-2[7][8][9]
Molecular Formula	C ₁₁ H ₁₀ O ₃ [12][13]	C ₁₁ H ₁₀ O ₃ [7][10]
Molecular Weight	190.19 g/mol [7][12]	190.19 g/mol [7]
IUPAC Name	4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde[6]	3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[7]
Common Synonyms	O-propargyl isovanillin	O-propargyl vanillin
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde[12]		
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde[7][8]		
3-methoxy-4-(prop-2-ynyloxy)benzaldehyde[14]		
3-Methoxy-4-(2-propynyloxy)benzaldehyde[7]		
InChI Key	(Not explicitly found for this isomer)	PKPPALIWMCCRFK-UHFFFAOYSA-N[7][11]

Experimental Protocol: Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Underlying Principles

The hydroxyl group of isovanillin is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile. Propargyl bromide serves as the electrophile. The nucleophilic phenoxide attacks

the electron-deficient carbon atom of the propargyl bromide, displacing the bromide ion in an S_N2 reaction to form the desired ether. Acetone is a common solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Step-by-Step Methodology

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Propargyl bromide (80% solution in toluene)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

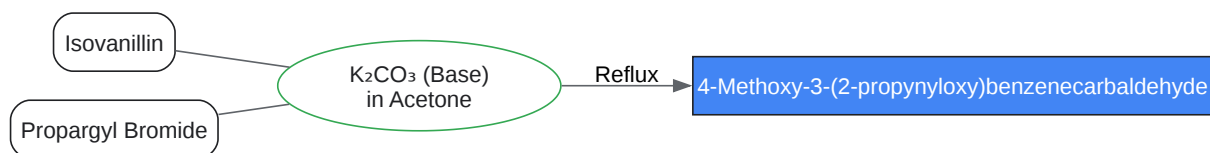
Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask, add isovanillin (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of isovanillin).
- **Addition of Alkyl Halide:** While stirring the suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature.
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C). Maintain the reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- **Extraction:** Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** as a solid.

Visualization of Key Structures and Processes

Chemical Structure

The following diagram illustrates the chemical structure of **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**.



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